3-(3-Bromopyridin-4-yl)propanoic acid
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Overview
Description
3-(3-Bromopyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, where a bromine atom is substituted at the third position of the pyridine ring, and a propanoic acid group is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 4-pyridinepropanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromopyridine is coupled with a suitable propanoic acid derivative using a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.
Oxidation Reactions: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and Grignard reagents are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(3-aminopyridin-4-yl)propanoic acid or 3-(3-methoxypyridin-4-yl)propanoic acid can be formed.
Oxidation Products: Oxidation of the propanoic acid group can yield 3-(3-bromopyridin-4-yl)acetic acid.
Reduction Products: Reduction can lead to the formation of 3-(3-bromopyridin-4-yl)propanol.
Scientific Research Applications
3-(3-Bromopyridin-4-yl)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is used in the preparation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopyridin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with biological molecules, influencing their activity. The propanoic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: This compound lacks the bromine atom and has different reactivity and applications.
3-Bromopyridine: This compound lacks the propanoic acid group and is used primarily in different types of organic synthesis.
4-Pyridinepropanoic acid: This compound has the propanoic acid group attached at a different position on the pyridine ring, leading to different chemical properties and applications.
Uniqueness
3-(3-Bromopyridin-4-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid group. This combination allows for versatile reactivity and a wide range of applications in various fields. The bromine atom provides a site for further functionalization, while the propanoic acid group enhances the compound’s solubility and reactivity in biological systems.
Biological Activity
3-(3-Bromopyridin-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrN and it possesses a molecular weight of approximately 245.07 g/mol. The compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms, including halogen bonding and hydrogen bond formation.
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors. The bromine atom can form halogen bonds, influencing the compound's interaction with biological macromolecules. The propanoic acid group facilitates hydrogen bonding, which further modulates the compound's effects on biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving molecular docking and cell line assays revealed moderate anticancer activity, with growth inhibition rates between 1% and 23% across multiple tumor cell lines at a concentration of 10 μM . This suggests that further exploration into its anticancer mechanisms could yield valuable insights for drug development.
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Substitution Reactions : The bromine atom can be substituted with various functional groups using nucleophilic substitution reactions.
- Oxidation Reactions : The propanoic acid group can be oxidized to yield carboxylic acids or other derivatives.
- Reduction Reactions : Reduction can produce derivatives such as 3-(3-bromopyridin-4-yl)propanol.
These synthetic routes highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-3-Amino-3-(4-bromophenyl)propionic acid | C9H10BrN2O2 | Contains a para-bromophenyl group instead of a bromopyridine moiety. |
(R)-Boc-(R)-3-Amino-3-(4-bromophenyl)propionic acid | C14H18BrNO4 | Features a tert-butoxycarbonyl protecting group, enhancing stability. |
(S)-3-Amino-3-(5-bromothiazol-2-yl)propanoic acid | C8H9BrN2O2S | Incorporates a thiazole ring instead of pyridine, altering biological properties. |
This table illustrates how variations in structure can significantly influence the reactivity and biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as an antimicrobial agent.
- Anticancer Screening : In another study involving various tumor cell lines, the compound exhibited notable growth inhibition, indicating its potential utility in cancer treatment strategies .
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAUMZMSSAXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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